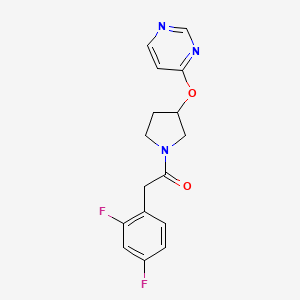

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

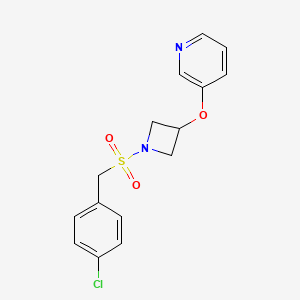

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15F2N3O2 and its molecular weight is 319.312. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

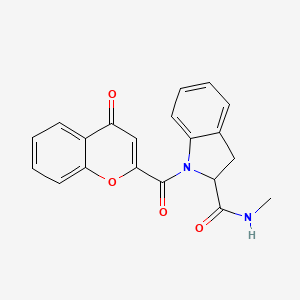

Applications in Synthetic Pathways and Heterocyclic Chemistry

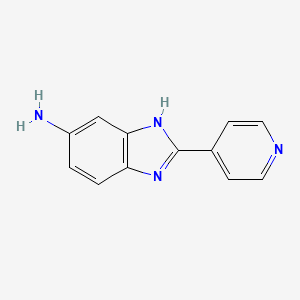

2-(2,4-Difluorophenyl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, due to its structural components, plays a significant role in synthetic pathways, particularly in the synthesis of heterocyclic compounds. The pyranopyrimidine core, closely related to pyrimidine, is a key precursor in the pharmaceutical and medicinal industries, renowned for its broader synthetic applications and bioavailability. Research indicates that 5H-pyrano[2,3-d]pyrimidine scaffolds have a wide range of applicability, and recent studies have investigated the use of diversified hybrid catalysts for their synthesis, pointing towards the compound's potential in developing lead molecules through broader catalytic applications (Parmar, Vala, & Patel, 2023).

Role in the Synthesis of Bioactive Heterocyclic Compounds

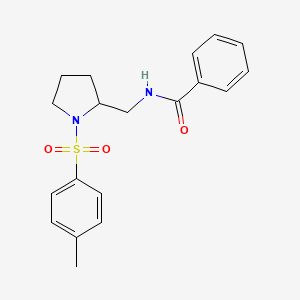

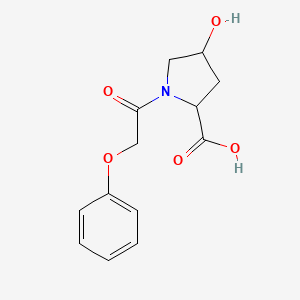

The compound is part of the pyrrolidine family, a nitrogen heterocycle widely utilized in medicinal chemistry for treating human diseases. The saturated scaffold of pyrrolidine is pivotal in exploring pharmacophore space due to its sp3-hybridization and contribution to the stereochemistry of molecules. Pyrrolidine and its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, are extensively documented for their bioactivity and target selectivity. Notably, the review by Li Petri et al. (2021) emphasizes the significant influence of the stereogenicity of carbons in the pyrrolidine ring on the biological profile of drug candidates, highlighting the compound's relevance in the design of new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

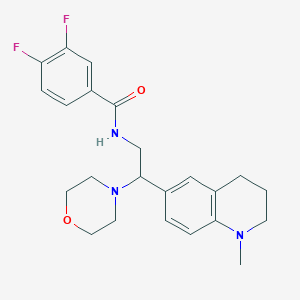

Application in Optoelectronic Materials

The presence of pyrimidine in the compound's structure associates it with the field of optoelectronics. Quinazolines and pyrimidines, integral parts of benzodiazines, have been explored extensively for their application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine into π-extended conjugated systems is of significant value for creating novel optoelectronic materials. This is particularly evident in the synthesis of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, which are crucial for fabricating materials for organic light-emitting diodes and highly efficient red phosphorescent organic light-emitting diodes (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

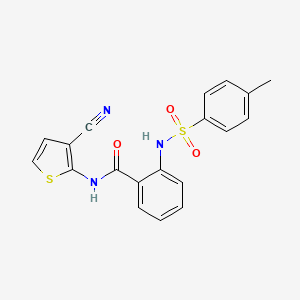

Contributions to Optical Sensor Development

The compound's relation to pyrimidine derivatives makes it an exquisite candidate for developing optical sensors, given the biological and medicinal applications of pyrimidine. The ability of pyrimidine derivatives to form coordination and hydrogen bonds renders them suitable for use as sensing probes. This aspect has been extensively reviewed, documenting various pyrimidine-based optical sensors and their evolution from 2005 to 2020 (Jindal & Kaur, 2021).

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c17-12-2-1-11(14(18)8-12)7-16(22)21-6-4-13(9-21)23-15-3-5-19-10-20-15/h1-3,5,8,10,13H,4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRWLVJDAYFRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-bromo-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2485873.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]ethanone](/img/structure/B2485875.png)

![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485881.png)

![3-{3-[Cyano(2-fluoro-5-methylphenyl)amino]propyl}imidazolidine-2,4-dione](/img/structure/B2485882.png)